(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
Synthesis Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Molecular Structure Analysis
The empirical formula of “(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone” is C12H16N4O3 . The molecular weight is 264.28 .Chemical Reactions Analysis
Two new types of synthetic cannabinoids, an AM-2201 benzimidazole analog (FUBIMINA) and (4-methylpiperazin-1-yl) (1-pentyl-1 H -indol-3-yl)methanone (MEPIRAPIM), and three phenethylamine derivatives, 25H-NBOMe 3,4,5-trimethoxybenzyl analog, 25B-NBOMe, and 2C-N-NBOMe, were identified in illegal products .Scientific Research Applications
Synthesis and Biological Activity
A series of novel triazole analogues, including molecules related to (4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone, have been synthesized and evaluated for antibacterial activity against human pathogenic bacteria. These compounds, particularly those with specific moieties on the piperazine ring, showed significant bacterial growth inhibition, highlighting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Chemical Synthesis and Modification
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized through reactions involving 4-methyl-3-nitroaniline and various chlorides, leading to compounds that serve as key intermediates in the synthesis of antileukemic agents like imatinib. This research demonstrates the chemical versatility and potential therapeutic applications of this compound related compounds (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Imaging Agent Synthesis for Parkinson's Disease
The compound (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone and its derivative were synthesized for use as potential PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This research underlines the significance of structural analogues of this compound in developing diagnostic tools for neurological conditions (Wang, Gao, Xu, & Zheng, 2017).
Novel Synthesis Routes and Potential Applications
Research into the synthesis of new amides and their derivatives showcases the innovative approaches to creating compounds with potential pharmaceutical applications. Through specific chemical reactions, researchers have developed a range of compounds that could serve as intermediates or active pharmaceutical ingredients, further expanding the utility of this compound analogues in drug development and other scientific applications (Eto et al., 2011; Sabbaghian et al., 2015).
Properties
IUPAC Name |
(4-amino-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)12(17)9-2-3-10(13)11(8-9)16(18)19/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBQVXMPXBMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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